Diethyl (but-2-enoyl)propanedioate
Description
Diethyl (but-2-enoyl)propanedioate is a diester derivative of propanedioic acid (malonic acid), featuring a but-2-enoyl substituent. Propanedioate esters are widely studied for their synthetic versatility in organic chemistry and biological activities, such as nematicidal effects . The but-2-enoyl group introduces α,β-unsaturation, which may enhance reactivity or interaction with biological targets compared to saturated analogs.
Properties
CAS No. |
27761-57-5 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
diethyl 2-but-2-enoylpropanedioate |
InChI |
InChI=1S/C11H16O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h4,7,9H,5-6H2,1-3H3 |
InChI Key |
DSBIEUUZEVOQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C=CC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (but-2-enoyl)propanedioate is typically synthesized through the malonic ester synthesis. This involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then treated with ethanol in the presence of an acid catalyst . The reaction conditions are as follows:
Step 1: ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl
Step 2: NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (but-2-enoyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated by treatment with an alkyl halide, forming a new C−C bond.
Common Reagents and Conditions
Major Products
Alkylation: The major product is an α-substituted malonic ester.
Hydrolysis: The major product is a substituted monocarboxylic acid.
Scientific Research Applications
Diethyl (but-2-enoyl)propanedioate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (but-2-enoyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new C−C bonds . This process is facilitated by the relatively acidic α-hydrogens flanked by two carbonyl groups .
Comparison with Similar Compounds
Key Observations :
Physical Properties:
| Compound | Melting Point | Elemental Analysis (C, H, N) |
|---|---|---|
| 1,3-Diethyl 2-substituted propanedioate | Not reported | C: 67.64%, H: 6.37%, N: 3.39% |
| Diethyl butanedioate | Not reported | Not available in evidence |
Note: Data for this compound are inferred from analogs.
Nematicidal Efficacy (Against Meloidogyne javanica):
| Compound | Mortality at 24h (%) | Mortality at 72h (%) |
|---|---|---|
| Ethyl 3-methylbut-2-enoate | 94.75 | Not reported |
| Diethyl butanedioate | Not active | 37.35 |
| Dibutyl propanedioate | Not active | 41.28 |
Key Findings :
- Unsaturated esters like ethyl 3-methylbut-2-enoate exhibit strong nematicidal activity (94.75% mortality at 24h), whereas saturated diesters (e.g., diethyl butanedioate) show weak effects . This suggests that α,β-unsaturation enhances bioactivity.
- The propanedioate core may reduce potency compared to simpler enoate esters, as seen in dibutyl propanedioate’s lower efficacy .
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